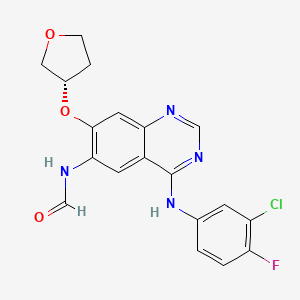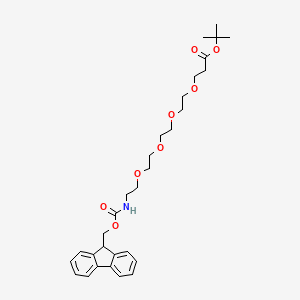
FmocNH-PEG4-t-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FmocNH-PEG4-t-butyl ester is a compound that belongs to the class of polyethylene glycol-based linkers. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FmocNH-PEG4-t-butyl ester typically involves the following steps:
Fmoc Protection: The amino group is protected using the 9-fluorenylmethoxycarbonyl (Fmoc) group.
PEGylation: The protected amino group is then reacted with polyethylene glycol (PEG) to form the PEG4 chain.
Esterification: The terminal hydroxyl group of the PEG4 chain is esterified with t-butyl ester.
The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
化学反应分析
Types of Reactions
FmocNH-PEG4-t-butyl ester undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Ester Hydrolysis: Hydrolysis of the t-butyl ester group under acidic conditions to yield the corresponding carboxylic acid.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Ester Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various electrophiles in the presence of a base such as triethylamine
Major Products
FmocNH-PEG4-carboxylic acid: Formed by hydrolysis of the t-butyl ester group.
Substituted derivatives: Formed by nucleophilic substitution reactions involving the amino group
科学研究应用
FmocNH-PEG4-t-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Potential therapeutic applications in targeted protein degradation for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of novel materials and drug delivery systems
作用机制
The mechanism of action of FmocNH-PEG4-t-butyl ester involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by the linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
相似化合物的比较
Similar Compounds
- FmocNH-PEG2-t-butyl ester
- FmocNH-PEG6-t-butyl ester
- FmocNH-PEG8-t-butyl ester
Uniqueness
FmocNH-PEG4-t-butyl ester is unique due to its specific PEG chain length, which provides an optimal balance between flexibility and stability. This makes it particularly effective in the synthesis of PROTACs, where the linker length can significantly influence the efficiency of target protein degradation .
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41NO8/c1-30(2,3)39-28(32)12-14-34-16-18-36-20-21-37-19-17-35-15-13-31-29(33)38-22-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,27H,12-22H2,1-3H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZKEBNWHFGFST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Bromo-4,6-dichloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B8236450.png)
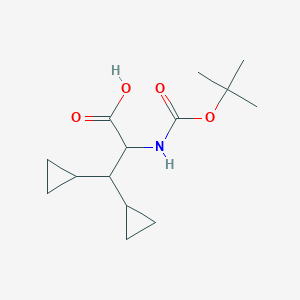
![[(3R)-3-fluoropiperidin-1-ium-3-yl]methanol;chloride](/img/structure/B8236465.png)
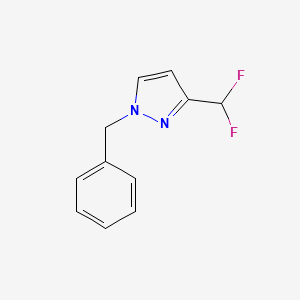
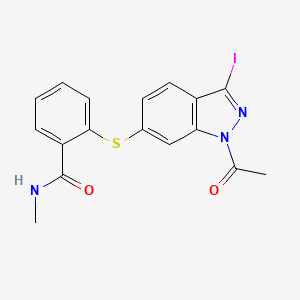
![(S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyriMidin-4-aMine](/img/structure/B8236490.png)
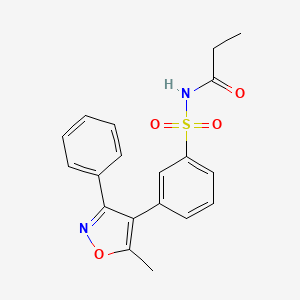
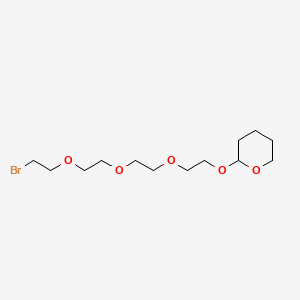
![(R)-8-(1-Acryloylpiperidin-3-yl)-10-(4-phenoxyphenyl)-3,4-dihydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-2(8H)-one (Ibrutinib Impurity)](/img/structure/B8236511.png)
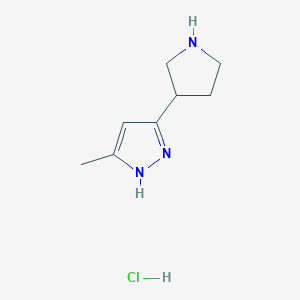
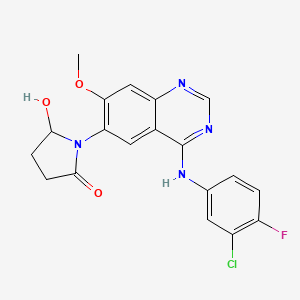
![1-Butyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Ibrutinib Impurity)](/img/structure/B8236541.png)
